molecular formula C18H18FN3O3S2 B2722704 N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide CAS No. 868216-90-4

N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2722704
CAS No.: 868216-90-4
M. Wt: 407.48
InChI Key: YXOQNIXLWOLEIB-UHFFFAOYSA-N
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Description

N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydroimidazole ring, and a sulfonylphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound augments the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction . It also enhances macrophage inhibitory effects on the growth of tumor cells in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzyl mercaptan: This is achieved by reacting 4-fluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol.

    Formation of the dihydroimidazole ring: The 4-fluorobenzyl mercaptan is then reacted with glyoxal and ammonium acetate to form the dihydroimidazole ring.

    Sulfonylation: The resulting dihydroimidazole compound is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: Finally, the sulfonylated compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding thiol derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino-substituted or thiol-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
  • N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
  • N-[4-[[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Uniqueness

N-(4-((2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity by affecting its interaction with molecular targets.

Properties

IUPAC Name

N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-13(23)21-16-6-8-17(9-7-16)27(24,25)22-11-10-20-18(22)26-12-14-2-4-15(19)5-3-14/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOQNIXLWOLEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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